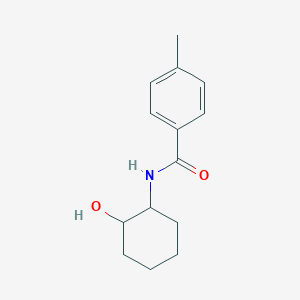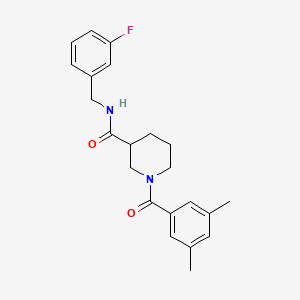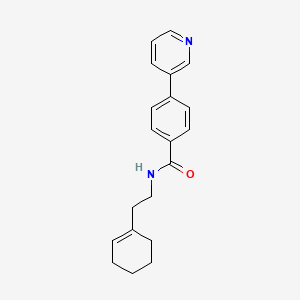
5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. It has also been suggested that this compound may act by binding to metal ions and disrupting their normal cellular functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride have been studied in several cell lines and animal models. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and to inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride in lab experiments is its diverse biological activities. This compound has been shown to have antitumor, anti-inflammatory, and antimicrobial activities, making it a useful tool for studying a variety of biological processes. Additionally, this compound has low toxicity in animal models, suggesting that it may be a safe compound for use in scientific research. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride. One area of research could be focused on further elucidating the mechanism of action of this compound. Additionally, research could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Further research could also be conducted to explore the potential use of this compound as a fluorescent probe for the detection of metal ions. Finally, research could be conducted to develop more cost-effective synthesis methods for this compound, making it more widely available for scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt of the compound. The synthesis method of this compound is well-established and has been reported in several research articles.
Applications De Recherche Scientifique
5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to have antitumor activity in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
5-bromo-N-(5-bromopyridin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2OS/c11-6-1-4-9(13-5-6)14-10(15)7-2-3-8(12)16-7/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBRIRYQTJVRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5-bromo-2-pyridinyl)-2-thiophenecarboxamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543883.png)

![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![1-(3,4-Dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543907.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
![3-(4-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B7543920.png)

![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)

![N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543954.png)
![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)

![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)
